6-Hydroxynicotinamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Hydroxynicotinamide, such as 6-aminonicotinamide, involves various chemical pathways. For example, electroorganic synthesis can be employed for the hydrogenation and carboxylation of precursor compounds in the presence of specific catalysts and conditions to yield aminonicotinic acids, which are closely related to 6-Hydroxynicotinamide (Raju, Mohan, & Reddy, 2003).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 6-Hydroxynicotinamide, such as 6-aminonicotinamide, involves conformational studies and vibrational spectroscopic analysis. These studies help predict the most stable molecular structures and understand the electronic transitions and intra-molecular interactions that define their chemical behavior (Asath, Premkumar, Mathavan, & Benial, 2017).
Chemical Reactions and Properties
6-Hydroxynicotinamide and its analogs undergo various chemical reactions, including enzymatic transformations and oxidative processes. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens catalyzes the oxidative decarboxylation of 6-hydroxynicotinate, demonstrating the compound's involvement in biochemical pathways (Nakano et al., 1999).
Physical Properties Analysis
The physical properties of 6-Hydroxynicotinamide and related compounds can be explored through various spectroscopic techniques. For instance, Infrared multiple-photon dissociation spectroscopy provides insights into the gas-phase structures of deprotonated hydroxynicotinic acids, revealing details about their tautomeric forms and stability (van Stipdonk et al., 2014).
Chemical Properties Analysis
The chemical properties of 6-Hydroxynicotinamide and its derivatives, such as their reactivity and interaction with other molecules, can be deduced from studies involving similar compounds. For example, the interaction of 6-aminonicotinamide with cisplatin in tumor cell lines indicates potential modulatory effects on drug sensitivity, suggesting complex chemical interactions at play (Budihardjo et al., 1998).
Scientific Research Applications
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Metabolism of Nicotinamide
- Field : Biochemistry
- Application Summary : 6-Hydroxynicotinamide is a metabolite of nicotinamide and has been identified in the urine of rats following the injection of nicotinamide .
- Methods of Application : The studies involved the injection of nicotinamide-7-i4C or nicotinic acid-7-W into rats and subsequent analysis of urinary excretion products .
- Results : It was found that 0.6 to 1.2% of the injected dose of either nicotinic acid or nicotinamide is excreted as 6-hydroxynicotinic acid and 6-hydroxynicotinamide .
-
Proteomics Research
- Field : Proteomics
- Application Summary : 6-Hydroxynicotinamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and the available technologies .
- Results : The outcomes of such research can also vary widely, but the use of 6-Hydroxynicotinamide in this context suggests that it may have a role in protein interactions or functions .
-
Bacterial Nicotine Degradation
- Field : Microbiology
- Application Summary : 6-Hydroxynicotinamide is a metabolite of a nicotine derivative produced by bacteria . This suggests that it may play a role in the bacterial degradation of nicotine .
- Methods of Application : This involves studying the metabolic pathways of bacteria that are capable of degrading nicotine .
- Results : Understanding these pathways can provide insights into how bacteria interact with nicotine and potentially how this process could be harnessed for bioremediation or other applications .
properties
IUPAC Name |
6-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNYDVHEUXWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190153 | |
Record name | 6-Hydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxynicotinamide | |
CAS RN |
3670-59-5 | |
Record name | 6-Hydroxynicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3670-59-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.